molecular formula C24H30N2O3S2 B11382481 N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11382481
M. Wt: 458.6 g/mol
InChI Key: ALXITOPQKDLXPS-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with a unique structure that includes a cyclohexylsulfanyl group and a dibenzo[c,e][1,2]thiazin-6-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo[c,e][1,2]thiazin-6-yl core, followed by the introduction of the cyclohexylsulfanyl group and the acetamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[c,e][1,2]thiazin-6-yl derivatives with different substituents, such as:

Uniqueness

N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30N2O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C24H30N2O3S2/c1-2-18-12-13-22-21(16-18)20-10-6-7-11-23(20)31(28,29)26(22)17-24(27)25-14-15-30-19-8-4-3-5-9-19/h6-7,10-13,16,19H,2-5,8-9,14-15,17H2,1H3,(H,25,27)

InChI Key

ALXITOPQKDLXPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCSC4CCCCC4

Origin of Product

United States

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